2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid typically involves multiple steps, including the protection of amino groups and the formation of cyclopropyl rings. . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its stable structure.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing for selective reactions at other sites. This compound can also interact with enzymes, inhibiting their activity by binding to the active site .
Comparison with Similar Compounds
Similar compounds include:
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective properties.
2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Used in boron chemistry and has applications in organic synthesis
2-(((Benzyloxy)carbonyl)amino)-3,3-dicyclopropylpropanoic acid is unique due to its cyclopropyl groups, which confer additional stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
3,3-dicyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(20)15(14(12-6-7-12)13-8-9-13)18-17(21)22-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,21)(H,19,20) |
InChI Key |
IDTCHXZZKVSJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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